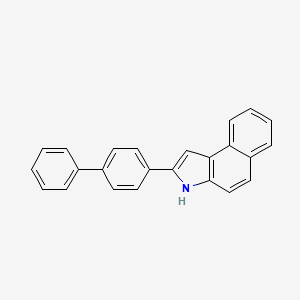
2-(4-Phenylphenyl)-3H-benzo(e)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Phenylphenyl)-3H-benzo(e)indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzo(e)indole core structure with a phenyl group attached at the 2-position and another phenyl group at the 4-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylphenyl)-3H-benzo(e)indole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a popular choice for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-Phenylphenyl)-3H-benzo(e)indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
科学的研究の応用
2-(4-Phenylphenyl)-3H-benzo(e)indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(4-Phenylphenyl)-3H-benzo(e)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Indole: The parent compound with a simpler structure.
2-Phenylindole: Similar structure but lacks the additional phenyl group at the 4-position.
3-Phenylindole: Similar structure but with the phenyl group at the 3-position instead of the 4-position.
Uniqueness
2-(4-Phenylphenyl)-3H-benzo(e)indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two phenyl groups at distinct positions on the indole ring can enhance its ability to interact with various molecular targets, potentially leading to unique biological effects .
特性
CAS番号 |
38824-43-0 |
|---|---|
分子式 |
C24H17N |
分子量 |
319.4 g/mol |
IUPAC名 |
2-(4-phenylphenyl)-3H-benzo[e]indole |
InChI |
InChI=1S/C24H17N/c1-2-6-17(7-3-1)18-10-12-20(13-11-18)24-16-22-21-9-5-4-8-19(21)14-15-23(22)25-24/h1-16,25H |
InChIキー |
WTKJRRIEZQLDLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(N3)C=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















